N'-Propylisonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Propylisonicotinohydrazide is an organic compound with the molecular formula C9H13N3O. It is a derivative of isonicotinic acid hydrazide, commonly known as isoniazid, which is widely used as an anti-tuberculosis drug. The compound is characterized by the presence of a propyl group attached to the nitrogen atom of the hydrazide moiety, making it a unique member of the hydrazide family.
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-Propylisonicotinohydrazide can be synthesized through the reaction of isonicotinic acid hydrazide with propylamine. The reaction typically involves the following steps:
- Dissolution of isonicotinic acid hydrazide in a suitable solvent such as ethanol.
- Addition of propylamine to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolation and purification of the product through recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of N’-Propylisonicotinohydrazide may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N’-Propylisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazide group under suitable conditions.
Major Products Formed:
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of various substituted hydrazides or other derivatives.
Scientific Research Applications
N’-Propylisonicotinohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-Propylisonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall, thereby exerting its antimicrobial effects. The hydrazide moiety plays a crucial role in binding to the target enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death.
Comparison with Similar Compounds
- Isoniazid
- Ethionamide
- Pyrazinamide
- Nicotinamide
Properties
CAS No. |
2365-21-1 |
---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N'-propylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C9H13N3O/c1-2-5-11-12-9(13)8-3-6-10-7-4-8/h3-4,6-7,11H,2,5H2,1H3,(H,12,13) |
InChI Key |
ZPIVHDFYZIPTDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.